molecular formula C19H18N4O4S2 B2378870 N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922055-39-8

N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2378870
CAS RN: 922055-39-8
M. Wt: 430.5
InChI Key: RKKGVLHZLUMUHI-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ATS, and it is a thiazole derivative that has been synthesized using a specific method.

Scientific Research Applications

Structural Analysis and Metabolic Stability

N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide derivatives have been explored for their structural activity relationships, particularly focusing on metabolic stability. One study found that modifications to the heterocyclic rings in these compounds could potentially reduce metabolic deacetylation, a key factor in enhancing the stability of the compounds in metabolic processes (Stec et al., 2011).

Antimicrobial Properties

Several studies have demonstrated the antimicrobial potential of various derivatives of N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide. For instance, a series of such derivatives were synthesized and showed promising antimicrobial activity against different bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Singh & Vedic, 2015), (Saravanan et al., 2010).

Anticonvulsant and Anticancer Applications

Compounds containing the sulfonamide thiazole moiety, similar to the structure of interest, have shown significant anticonvulsive effects in research, highlighting their potential in developing new anticonvulsant drugs (Farag et al., 2012). Furthermore, derivatives of this compound have been evaluated for their anticancer properties, showing considerable activity against certain cancer cell lines, indicating their potential role in cancer treatment (Yurttaş et al., 2015), (Evren et al., 2019).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-13(24)20-14-7-9-15(10-8-14)21-18(25)11-16-12-28-19(22-16)23-29(26,27)17-5-3-2-4-6-17/h2-10,12H,11H2,1H3,(H,20,24)(H,21,25)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKGVLHZLUMUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

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